3,5-Dimethyl-L-tyrosine

Overview

Description

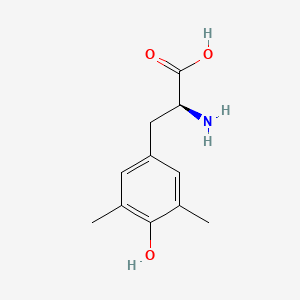

3,5-Dimethyl-L-tyrosine is a modified tyrosine derivative where methyl groups replace hydrogen atoms at the 3 and 5 positions on the aromatic ring of L-tyrosine. This substitution alters its physicochemical properties, including increased lipophilicity compared to the parent compound. The molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. It is synthesized via a three-step route involving methoxybenzyl chloride formation, ester hydrolysis, and hydriodic acid treatment, optimized for high yield and purity . Its primary application lies in studying weak ligand interactions in coordination chemistry, where the methyl groups modulate steric and electronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-L-tyrosine typically involves the methylation of L-tyrosine. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl groups at the desired positions on the benzene ring. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure selective methylation.

Industrial Production Methods

Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of deoxygenated products.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-L-tyrosine is a derivative of the amino acid tyrosine with several applications in scientific research. It is studied for its role in enzyme-substrate interactions and metabolic pathways. Additionally, it is investigated for potential therapeutic effects, including as a precursor for drug development.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is studied for its role in enzyme-substrate interactions and metabolic pathways.

- Medicine It is investigated for potential therapeutic effects, including as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and as a research tool in various biochemical assays.

Biochemical Analysis

This compound participates in numerous biochemical reactions, interacting with enzymes, proteins, and other biomolecules, influencing their function and activity.

Biochemical Properties

this compound participates in numerous biochemical reactions and interacts with enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it is considered safe for all animal species, provided that the conditions of use are respected.

Major Products Formed

- Oxidation: Formation of quinones or other oxidized derivatives.

- Reduction: Formation of deoxygenated products.

- Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-L-tyrosine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The presence of the methyl groups may alter its binding affinity and specificity for these enzymes, leading to unique biochemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,5-Dimethyl-L-tyrosine with structurally analogous tyrosine derivatives:

*LogP values estimated via computational tools (e.g., ChemAxon).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3,5-Dimethyl-L-tyrosine in biological matrices?

- Methodology : Use solid-phase extraction (SPE) with Bond-Elut Certify cartridges after deproteinization using ice-cold acetonitrile and formic acid. Internal standards (e.g., 13C6-T2, 13C159N-T2) should be spiked into serum samples to correct for matrix effects and recovery variability .

- Key Steps :

Deproteinize with acetonitrile (79%)/water (20%)/formic acid (1%).

Evaporate supernatants under nitrogen and reconstitute in water/acetonitrile (70:30).

Perform SPE with sequential washing (water, 0.1 M HCl, methanol) and elution using methanol/ammonium hydroxide (95:5).

Q. How should this compound be stored to maintain stability?

- Store at +4°C in airtight containers to prevent degradation. Avoid exposure to light and moisture, as iodinated tyrosine derivatives are prone to photolytic and hydrolytic breakdown .

Q. What are the key structural identifiers to differentiate this compound from related iodinated compounds?

- Critical Features :

- CAS No. : 300-39-0.

- Molecular Formula : C₉H₉I₂NO₃.

- IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid.

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from co-eluting metabolites?

- Strategy :

- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).

- Adjust pH to 2.5–3.0 to enhance ionization efficiency for MS detection.

- Validate specificity using isotope-labeled internal standards (e.g., 13C159N-T2) to distinguish signal interference .

Q. What experimental designs address discrepancies in reported bioactivity data for this compound?

- Approach :

Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability.

Cross-validate results using orthogonal methods (e.g., radiolabeled ligand binding vs. functional cAMP assays).

Account for batch-to-batch purity variations via LC-MS quantification before biological testing .

Q. How can the lack of comprehensive toxicity data impact experimental protocols?

- Mitigation Measures :

- Assume a precautionary threshold (e.g., handle as ACGIH Category B until data is available).

- Use fume hoods and personal protective equipment (PPE) during synthesis or handling.

- Document all adverse effects in pilot studies to inform future risk assessments .

Q. What synthetic routes are available for producing this compound derivatives?

- Methods :

- Iodination : Direct electrophilic substitution of L-tyrosine using iodine monochloride (ICl) in acetic acid.

- Acetylation : Protect the amino group with acetic anhydride to synthesize N-acetyl-3,5-Dimethyl-L-tyrosine for enhanced solubility .

Q. Data Contradiction Analysis

Q. How should conflicting reports on the metabolic stability of this compound be resolved?

- Steps :

Replicate studies under identical conditions (pH, temperature, enzyme sources).

Use stable isotope tracers to track degradation pathways.

Compare kinetic parameters (e.g., half-life, Km/Vmax) across models (in vitro vs. in vivo) .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQINAKFXBIFHG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651811 | |

| Record name | 3,5-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88262-44-6 | |

| Record name | 3,5-Dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.